
Imatinib hydrochloride
Übersicht
Beschreibung
Imatinib hydrochloride is a targeted therapy medication primarily used to treat various types of cancer, including chronic myelogenous leukemia and gastrointestinal stromal tumors . It functions as a tyrosine kinase inhibitor, blocking the action of specific proteins that promote the growth of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imatinib hydrochloride involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole as a condensing agent . The process begins with the preparation of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride . These intermediates are then linked together in a reaction facilitated by N,N’-carbonyldiimidazole in dimethylformamide .
Industrial Production Methods: Industrial production of this compound typically involves the condensation of 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an organic solvent-free environment, using water as the medium . This method is advantageous as it avoids the use of toxic solvents and results in high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Imatinib hydrochloride undergoes various chemical reactions, including:
Oxidation: Imatinib can be oxidized to form N-desmethyl imatinib, which retains biological activity.
Substitution: The synthesis involves nucleophilic substitution reactions where amine groups react with acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: Sodium dithionite and sodium hydroxide are used for reducing nitro derivatives.
Substitution: N,N’-carbonyldiimidazole is used as a condensing agent in substitution reactions.
Major Products:
N-desmethyl imatinib: Formed through oxidation and retains similar biological activity.
Amide derivatives: Formed during the synthesis through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Medical Uses of Imatinib
Imatinib is primarily indicated for the treatment of:
- Chronic Myelogenous Leukemia (CML) : Imatinib is particularly effective in patients with CML harboring the BCR-ABL fusion protein, which is a result of the Philadelphia chromosome translocation. It inhibits the activity of this constitutively active tyrosine kinase, leading to decreased proliferation of malignant cells and improved patient outcomes .
- Gastrointestinal Stromal Tumors (GISTs) : Imatinib has been shown to be effective in treating GISTs that express the c-KIT receptor. It targets mutations in the c-KIT gene, which are common in these tumors .
- Dermatofibrosarcoma Protuberans (DFSP) : Approved for use in DFSP since 2006, imatinib has demonstrated efficacy in cases where surgical intervention is not feasible .
- Other Malignancies : Emerging evidence suggests potential applications in other cancers, such as acute lymphoblastic leukemia (ALL) and various solid tumors expressing PDGF receptors .
Case Study: Primary Imatinib Resistance
A notable case study reported a patient with chronic myeloid leukemia who exhibited primary resistance to imatinib after nine months of treatment. Genetic analysis revealed multiple mutations within the ABL gene's ATP-binding domain, which hindered drug binding and rendered imatinib ineffective. This case underscores the importance of monitoring genetic mutations for personalized treatment strategies .
Combination Therapies
Research has explored combining imatinib with other agents to enhance efficacy. A study involving patients with advanced clear cell renal carcinoma assessed the combination of imatinib with bevacizumab and erlotinib. While some patients achieved stable disease, the combination was associated with increased toxicity without significant improvement in efficacy compared to other regimens .
Immunomodulatory Effects
Recent findings suggest that imatinib may also play a role as an immunomodulatory agent. It has been shown to enhance anti-tumor immune responses by inhibiting regulatory T cells (Tregs), thereby potentially improving outcomes when combined with dendritic cell-based vaccines against resistant tumors . This dual action could broaden its application in cancer immunotherapy.
Efficacy and Safety Profile
Application Area | Efficacy | Common Side Effects |
---|---|---|
Chronic Myelogenous Leukemia | High response rates; long-term remission possible | Nausea, diarrhea, rash |
Gastrointestinal Stromal Tumors | Effective in c-KIT positive cases | Fatigue, edema |
Dermatofibrosarcoma Protuberans | Significant tumor reduction | Photosensitivity, musculoskeletal pain |
Wirkmechanismus
Imatinib hydrochloride functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal protein produced by the Philadelphia chromosome in chronic myelogenous leukemia . By binding to the ATP-binding site of the kinase, imatinib prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to the apoptosis of cancer cells and a reduction in tumor growth .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of Imatinib: Imatinib was the first tyrosine kinase inhibitor to be approved for clinical use and has set the standard for targeted cancer therapies . Its ability to specifically inhibit the BCR-ABL kinase with minimal off-target effects makes it a unique and valuable treatment option .
Imatinib hydrochloride continues to be a cornerstone in cancer therapy and research, providing insights into targeted treatments and the molecular mechanisms of cancer.
Biologische Aktivität
Imatinib hydrochloride, a potent tyrosine kinase inhibitor (TKI), has revolutionized the treatment of various malignancies, particularly chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its mechanism of action, pharmacokinetics, clinical efficacy, and resistance mechanisms have been extensively studied, leading to significant insights into its biological activity.
Imatinib selectively inhibits several tyrosine kinases, including BCR-ABL, c-KIT, and PDGFRA. The BCR-ABL fusion protein, which is constitutively active in CML, plays a crucial role in leukemogenesis. Imatinib binds to the ATP-binding site of BCR-ABL, stabilizing it in an inactive conformation. This action prevents the phosphorylation of downstream substrates involved in cell proliferation and survival pathways, thereby inducing apoptosis in malignant cells .
Pharmacokinetics
Imatinib is well absorbed following oral administration, with a bioavailability exceeding 90%. It is extensively metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), which can lead to drug-drug interactions that affect its plasma concentration. The drug's half-life ranges from 15 to 20 hours, allowing for once-daily dosing in most cases .
Chronic Myeloid Leukemia (CML)
Imatinib has demonstrated remarkable efficacy in CML treatment. In the landmark IRIS trial, patients receiving imatinib as first-line therapy achieved complete hematologic response (CHR) rates of 95.3% and complete cytogenetic response (CCR) rates of 73.8% at six years . The median overall survival for patients treated with imatinib is significantly higher than historical controls treated with interferon-based regimens.
Study | Response Rates | Overall Survival |
---|---|---|
IRIS Trial | CHR: 95.3%, CCR: 73.8% | High compared to historical controls |
GIST Studies | Varies by mutation type | Improved outcomes with imatinib |
Gastrointestinal Stromal Tumors (GISTs)
In GISTs, imatinib has shown a clinical benefit rate exceeding 80%, with a median survival of approximately 57 months for patients with metastatic disease . The efficacy is particularly notable in tumors harboring c-KIT mutations.
Resistance Mechanisms
Despite its success, resistance to imatinib can develop through various mechanisms:
- BCR-ABL Mutations : Point mutations in the BCR-ABL gene can alter the binding affinity of imatinib.
- Activation of Alternative Pathways : Tumors may activate compensatory signaling pathways that bypass BCR-ABL inhibition.
- Drug Transporters : Increased expression of drug efflux pumps can reduce intracellular drug concentrations .
Case Studies
- Case Study on CML : A patient with newly diagnosed CML achieved a complete cytogenetic response after three months on imatinib therapy. Follow-up at one year showed sustained response with minimal side effects .
- Case Study on GIST : A patient with metastatic GIST treated with imatinib at 400 mg daily showed significant tumor reduction after eight months, with MRI revealing no detectable liver metastases .
Side Effects
Imatinib is generally well tolerated; however, it is associated with several adverse effects:
- Common Side Effects : Nausea, diarrhea, fluid retention, headache.
- Serious Side Effects : Myelosuppression, liver function abnormalities, heart failure .
Side Effect | Incidence (%) |
---|---|
Nausea | 55-68 |
Diarrhea | 33-39 |
Fluid Retention | Common |
Myelosuppression | <10 |
Eigenschaften
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOCADZZAHSVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.